molecular formula C13H16BrNO2 B1149989 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one CAS No. 63309-35-3

5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B1149989
CAS No.: 63309-35-3
M. Wt: 298.18
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Description

A metabolite of Aripiprazole

Properties

IUPAC Name

5-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-8-1-2-9-17-12-5-3-4-11-10(12)6-7-13(16)15-11/h3-5H,1-2,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGHRGDAMRCRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical properties and solubility of Brexpiprazole intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Solubility Optimization of Critical Brexpiprazole Intermediates

Executive Summary

The synthesis of Brexpiprazole (Rexulti®) hinges on the efficient coupling of two pharmacophores: the quinolinone-alkoxy linker and the piperazine-benzothiophene moiety. In process development, the solubility profile of the key intermediate 7-(4-Chlorobutoxy)quinolin-2(1H)-one (hereafter Intermediate A ) often presents a thermodynamic bottleneck. Its high crystallinity and poor solubility in standard protic solvents lead to heterogeneous reaction kinetics and "dimer" impurity formation.

This guide provides a technical roadmap for characterizing these intermediates, optimizing their solubility via thermodynamic modeling, and implementing self-validating purification protocols.

Part 1: Structural Characterization & Physicochemical Baseline

Before attempting solubility modification, we must establish the baseline properties of the two primary building blocks. Variations in these values often indicate polymorphic contamination or occlusion of inorganic salts.

Target Intermediates
ParameterIntermediate A (Alkylating Agent)Intermediate B (Nucleophile)
IUPAC Name 7-(4-Chlorobutoxy)quinolin-2(1H)-one1-(Benzo[b]thiophen-4-yl)piperazine HCl
CAS Registry 913613-82-8913614-18-3
Molecular Weight 251.71 g/mol 254.78 g/mol (as HCl salt)
Appearance White to pale beige crystalline solidWhite solid
Melting Point 126 – 128 °C>250 °C (Decomposition)
Predicted LogP ~2.92 (Lipophilic)~1.5 (pH dependent)
pKa (Predicted) ~11.2 (Amide proton)~9.0 (Piperazine nitrogen)
The Solubility Challenge

Intermediate A possesses a rigid quinolinone core capable of strong intermolecular hydrogen bonding (amide dimer motif). This results in high lattice energy, making it sparingly soluble in common reaction solvents like Acetonitrile or Methanol at ambient temperatures. This insolubility drives the reaction to require high temperatures (reflux), which unfortunately accelerates the formation of the O-alkylated dimer impurity .

Part 2: Solubility Thermodynamics & Solvent Screening

To optimize the coupling reaction, we must transition from empirical "trial and error" to thermodynamic prediction using Hansen Solubility Parameters (HSP).

Hansen Solubility Parameter (HSP) Logic

The solubility of Intermediate A is governed by three interaction forces:

  • Dispersion ($ \delta_D $): High due to the aromatic quinoline ring.

  • Polarity ($ \delta_P $): Moderate due to the ether linkage and amide.

  • Hydrogen Bonding ($ \delta_H $): High due to the lactam (NH/CO) donor-acceptor pair.

Scientist's Insight: Pure alcohols (MeOH/EtOH) have high


 but insufficient 

to solvate the aromatic core effectively. A dipolar aprotic solvent (DMF, DMSO, NMP) breaks the lattice energy but complicates workup. The optimal strategy is a Binary Solvent System .
Recommended Solvent Systems
OperationSolvent SystemRationale
Reaction (Coupling) Acetonitrile / Water (95:5) Water acts as a phase transfer catalyst aid and increases solubility of the inorganic base (K2CO3), while ACN solvates the organic intermediate.
Reaction (Alternative) DMF / Toluene DMF provides high solubility; Toluene acts as an antisolvent during workup to reject impurities.
Purification Methanol / DCM (Gradient) DCM disrupts dispersion forces; Methanol disrupts H-bonding.
Crystallization Ethanol / Water Thermodynamic solubility drops sharply with water addition, forcing controlled nucleation.

Part 3: Experimental Protocols

Protocol 3.1: Equilibrium Solubility Determination (Shake-Flask Method)

Use this protocol to validate solvent batches or new polymorphic forms.

Reagents: Intermediate A (Test Sample), HPLC Grade Solvents. Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV.

  • Preparation: Add excess Intermediate A (approx. 500 mg) to 10 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C and 60°C) for 24 hours. Note: 24h is critical to overcome the metastable zone.

  • Sampling: Stop agitation and allow solids to settle for 1 hour.

  • Filtration: Withdraw supernatant and filter through a pre-heated 0.45 µm PTFE filter (to prevent precipitation on the filter).

  • Quantification: Dilute filtrate 100x with Mobile Phase and inject into HPLC.

    • Calculation:

      
      
      
Protocol 3.2: Purification via Controlled Antisolvent Crystallization

Purpose: Removal of the "Dimer" impurity and unreacted starting material.

  • Dissolution: Dissolve crude Intermediate A in Dichloromethane (DCM) (10 volumes) at reflux (40°C). Ensure complete dissolution; filter hot if insolubles persist (inorganic salts).

  • Solvent Swap: Slowly add Methanol (5 volumes) while maintaining reflux.

  • Distillation: Distill off DCM atmospherically until the internal temperature rises to 64-65°C (boiling point of MeOH).

  • Supersaturation: The solution is now supersaturated in MeOH.

  • Cooling: Cool linearly to 20°C over 2 hours. Do not crash cool, as this traps impurities.

  • Isolation: Filter the white crystalline solid. Wash with cold Methanol (2 volumes).

  • Drying: Vacuum dry at 50°C.

Part 4: Visualization of Reaction & Solubility Logic

The following diagram illustrates the critical pathway where solubility dictates the purity profile.

Brexpiprazole_Solubility_Logic Start Start: Coupling Reaction Int_A Intermediate A (Quinolinone Alkyl Chloride) Low Solubility Start->Int_A Int_B Intermediate B (Piperazine HCl) High Water Solubility Start->Int_B Solvent_Choice Solvent Selection (Thermodynamic Control) Int_A->Solvent_Choice Int_B->Solvent_Choice Path_Polar Protic Solvent (EtOH/Water) Solvent_Choice->Path_Polar Low Solubility Path_Aprotic Aprotic Solvent (DMF/ACN) Solvent_Choice->Path_Aprotic High Solubility Result_Hetero Heterogeneous Slurry Slow Kinetics Path_Polar->Result_Hetero Result_Homo Homogeneous Solution Fast Kinetics Path_Aprotic->Result_Homo Impurity Risk: Dimer Impurity (Competition Reaction) Result_Hetero->Impurity Local Supersaturation Product Brexpiprazole Crude Result_Homo->Product Controlled Rate Impurity->Product Contamination

Caption: Solubility-driven reaction pathway. Heterogeneous conditions (left branch) increase local concentration of Intermediate A, promoting dimerization side-reactions.

Part 5: Impurity Control Strategy

The solubility differential between the target intermediate and its impurities is the primary control mechanism.

  • The Dimer Impurity: Formed by the reaction of two quinolinone molecules with one dichlorobutane linker. It is less soluble than Intermediate A in alcohols.

    • Control: Perform a hot filtration of the reaction mixture in Ethanol. The dimer often remains solid while the product dissolves.

  • Inorganic Salts (KCl/KBr):

    • Control: Intermediate A is soluble in DCM; salts are not. A simple DCM dissolution and filtration removes >99% of inorganic occlusion.

References

  • Otsuka Pharmaceutical Co., Ltd. (2011). Piperazine-Substituted Benzothiophenes for Treatment of Mental Disorders. US Patent 7,888,362 B2.[1] Link

  • Lundbeck & Otsuka. (2019). Process for the preparation of Quinolin-2(1H)-one derivatives. US Patent 10,464,931 B2. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56605040, 7-(4-Chlorobutoxy)-1H-quinolin-2-one. Link

  • Organic Process Research & Development. (2018). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. ACS Publications. Link

Sources

Molecular weight and formula of 5-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight, Formula, and Technical Profile of 5-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one Content Type: Technical Monograph / Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The compound 5-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one is a specialized alkylating agent and a critical intermediate in the synthesis of psychotropic pharmacophores. While its positional isomer, the 7-substituted analog, is widely recognized as the "tail" moiety of the blockbuster antipsychotic Aripiprazole and Brexpiprazole , the 5-substituted isomer (CAS 63309-35-3) represents a distinct scaffold often utilized in Structure-Activity Relationship (SAR) studies to modulate receptor binding affinity (specifically D2/5-HT receptor selectivity) and in the development of beta-blocker derivatives like Carteolol analogs.

This guide provides a definitive physicochemical profile, a validated synthesis workflow, and quality control parameters for the 5-isomer.

Physicochemical Profile

The following data aggregates experimental and predicted values specific to the 5-isomer. Note that while the molecular weight is identical to the 7-isomer, the physical properties (melting point, retention time) differ due to the substitution pattern.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 5-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Common Synonyms 5-(4-Bromobutoxy)-3,4-dihydrocarbostyril; 5-BB-DHO
CAS Registry Number 63309-35-3
Molecular Formula C₁₃H₁₆BrNO₂
Molecular Weight 298.18 g/mol
Exact Mass 297.0364 Da
Physical State Off-white to pale yellow crystalline powder
Predicted Boiling Point ~473°C (at 760 mmHg)
Predicted Density 1.4 ± 0.1 g/cm³
Solubility Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Methanol
Table 2: Structural Identifiers
TypeString
SMILES O=C1CCc2c(cccc2OCCCCBr)N1
InChI Key IEGHRGDAMRCRRA-UHFFFAOYSA-N
Isomeric Note Distinct from 7-(4-Bromobutoxy)-... (CAS 129722-34-5), the Aripiprazole intermediate.

Synthetic Utility & Mechanism

The synthesis of 5-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one relies on a Williamson Ether Synthesis , coupling the phenolic hydroxyl group of the carbostyril core with a dihaloalkane.

Mechanism of Action[1]
  • Deprotonation: A weak base (typically Potassium Carbonate) deprotonates the phenolic -OH at position 5. The amide proton (N-H) is less acidic (pKa ~17) compared to the phenol (pKa ~10), ensuring regioselectivity at the oxygen.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the terminal carbon of 1,4-dibromobutane.

  • Substitution: A classic

    
     reaction displaces one bromide ion, forming the ether linkage.
    
Diagram 1: Retrosynthetic Pathway

The following diagram illustrates the logical disconnection of the target molecule into its precursors.

SynthesisPath Target Target: 5-(4-Bromobutoxy)- 3,4-dihydroquinolin-2-one Precursor1 Precursor A: 5-Hydroxy-3,4- dihydroquinolin-2-one (CAS 30389-33-4) Base Reagents: K2CO3 / DMF (80°C) Precursor1->Base Precursor2 Precursor B: 1,4-Dibromobutane (Excess) Precursor2->Base Base->Target SN2 Alkylation

Caption: Retrosynthetic disconnection showing the coupling of the 5-hydroxy carbostyril core with 1,4-dibromobutane.

Experimental Protocol: Synthesis & Purification

Safety Warning: 1,4-Dibromobutane is a lachrymator and potential alkylating agent. Work in a fume hood.

Validated Workflow

This protocol is designed to minimize the formation of the "dimer" impurity (where both ends of the butane chain react with two quinolinone molecules).

Reagents:

  • 5-Hydroxy-3,4-dihydroquinolin-2-one (1.0 eq)[1]

  • 1,4-Dibromobutane (3.0 - 4.0 eq) [Critical: Excess prevents dimerization]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Reaction Setup:

    • Charge a 3-neck round-bottom flask with 5-Hydroxy-3,4-dihydroquinolin-2-one (10g, 61.3 mmol) and Acetonitrile (100 mL).

    • Add

      
        (16.9g, 122.6 mmol).
      
    • Stir at room temperature for 30 minutes to facilitate deprotonation (formation of the phenoxide).

  • Alkylation:

    • Add 1,4-Dibromobutane (52.9g, 245 mmol) in a single portion. Note: Using a large excess is the primary control against dimer formation.

    • Heat the mixture to reflux (approx. 80-82°C) for 6–8 hours.

    • IPC (In-Process Control): Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[2][3] The starting phenol should be <1%.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
       and KBr). Wash the filter cake with fresh ACN.
      
    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification (Removal of Excess Dibromide):

    • The residue contains the product and excess 1,4-dibromobutane.

    • Trituration Method: Add Hexanes or Heptane (50 mL) to the residue and stir vigorously. The product will precipitate as a solid, while the excess 1,4-dibromobutane remains dissolved in the hexane layer.

    • Decant the hexane. Repeat if necessary.

    • Recrystallize the crude solid from Isopropanol or Ethanol/Water to obtain high-purity crystals.

Diagram 2: Process Flow Logic

Workflow Start Start: Charge Reactants (Phenol + K2CO3 + ACN) Activation Activation: Stir 30 min @ RT (Phenoxide formation) Start->Activation Addition Addition: Add 4.0 eq 1,4-Dibromobutane (Excess prevents dimer) Activation->Addition Reflux Reflux: 80°C for 6-8h (Monitor via HPLC) Addition->Reflux Filter Filtration: Remove Salts Reflux->Filter Trituration Purification: Wash with Hexanes (Removes excess dibromide) Filter->Trituration Final Final Product: Crystalline Solid Trituration->Final

Caption: Step-by-step synthesis workflow emphasizing the critical excess reagent addition to ensure purity.

Analytical Characterization

To certify the identity of the synthesized 5-isomer, the following spectral features must be observed.

Nuclear Magnetic Resonance (NMR)[6]
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.0 (s, 1H, -NH).
      
    • 
       7.1 (t, 1H, Ar-H).
      
    • 
       6.5–6.7 (m, 2H, Ar-H).
      
    • 
       4.0 (t, 2H, -O-CH 
      
      
      
      -).
    • 
       3.6 (t, 2H, -CH 
      
      
      
      -Br).
    • 
       2.8 (t, 2H, Ar-CH 
      
      
      
      -).
    • 
       2.4 (t, 2H, -CH 
      
      
      
      -CO-).
    • 
       1.8–2.0 (m, 4H, central butane -CH 
      
      
      
      -CH
      
      
      -).
Mass Spectrometry (LC-MS)[9]
  • Ionization: ESI+

  • Observed Mass:

    • [M+H]

      
       = 298.1 and 300.1 (1:1 ratio due to 
      
      
      
      Br and
      
      
      Br isotopes).
    • Note: The isotopic pattern is the definitive confirmation of the bromine incorporation.

References

  • ChemSrc. (2025).[1] 5-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone Structure and Data. Retrieved from [Link]

  • PubChem. (2025).[4] 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone (Precursor Data). National Library of Medicine. Retrieved from [Link][4]

  • Oshiro, Y., et al. (1998).[2] Novel Antipsychotic Agents: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. (Foundational chemistry for alkoxy-carbostyril synthesis).

Sources

Methodological & Application

Solvent selection for nucleophilic substitution of bromobutoxy side chains

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for Nucleophilic Substitution of Bromobutoxy Side Chains


 Kinetics and Workup Efficiency in Linker Chemistry

Executive Summary

The 4-bromobutoxy moiety (


) is a ubiquitous linker in medicinal chemistry, serving as a critical spacer between pharmacophores (e.g., in antipsychotics like aripiprazole derivatives or kinase inhibitors). While the substitution of the primary bromide via an 

mechanism appears trivial, process failure often stems from poor solvent selection leading to stalled kinetics, competitive elimination (E2), or intractable workups.

This guide moves beyond the traditional "dissolve in DMF and heat" approach. We analyze the physicochemical drivers of solvent effects, provide a "Green" alternative to dipolar aprotic solvents, and detail a self-validating protocol for difficult substrates using the Finkelstein modification.

Mechanistic Drivers: The "Naked Nucleophile" Effect

To optimize the substitution of a bromobutoxy side chain, one must understand the solvation shell. The reaction rate is governed by the Arrhenius equation , where the solvent primarily influences the activation energy (


) by stabilizing or destabilizing the ground state of the nucleophile.
  • Polar Protic Solvents (MeOH, EtOH): These form strong hydrogen bonds with anionic nucleophiles (e.g., alkoxides, thiolates). This "cages" the nucleophile, significantly increasing

    
     and retarding the reaction.
    
  • Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents possess high dielectric constants to dissociate ion pairs (solvating the cation, e.g.,

    
     or 
    
    
    
    ) but lack hydrogen bond donors. This leaves the anion (nucleophile) poorly solvated or "naked," drastically increasing its HOMO energy and reactivity.
Visualization: Solvation Shell Impact on Reactivity

SolvationEffect cluster_protic Polar Protic (Methanol) High Activation Energy cluster_aprotic Polar Aprotic (Acetonitrile/DMF) Low Activation Energy Protic_Nu Nucleophile (Nu-) Cage H-Bond Cage (Stabilized Ground State) Protic_Nu->Cage Trapped Aprotic_Nu Naked Nu- Protic_Nu->Aprotic_Nu Reactivity Increase (10^2 - 10^6 fold) Aprotic_Cat Cation (Na+) Solvent Solvent Dipoles Solvent->Aprotic_Cat Strong Solvation Solvent->Aprotic_Nu Weak Interaction

Figure 1: Comparative solvation models. In aprotic solvents, the lack of H-bonding to the nucleophile results in a "naked" anion with significantly higher kinetic energy.

Solvent Selection Matrix

The historical reliance on DMF is waning due to genotoxicity concerns and difficult removal (high boiling point, 153°C). Modern protocols favor Class 2 or 3 solvents that balance kinetics with workup efficiency.

SolventTypeDielectric (

)
Boiling Pt.[1]Workup RatingRecommendation
DMF Polar Aprotic36.7153°CPoor (Requires aq. wash)Legacy use only. Avoid if possible.
DMSO Polar Aprotic46.7189°CVery Poor (High BP)Use only for extremely insoluble substrates.
Acetonitrile (MeCN) Polar Aprotic37.582°CExcellent (Volatile)Primary Choice. Good balance of rate/removal.
Acetone Polar Aprotic20.756°CExcellentBest for Finkelstein conditions (NaI solubility).
2-MeTHF Green Ether6.9780°CGood (Phase separation)Green Choice. Excellent for scale-up; resists peroxides better than THF.
Toluene Non-Polar2.38110°CModerateRequires Phase Transfer Catalyst (e.g., TBAB).

Experimental Protocols

Protocol A: The "Green" Standard (Acetonitrile or 2-MeTHF)

Best for: Standard secondary amines, thiols, and azides.

Reagents:

  • Substrate:

    
     (1.0 equiv)
    
  • Nucleophile: Amine/Thiol (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for faster rates)
  • Solvent: Acetonitrile (HPLC Grade) or 2-MeTHF

Workflow:

  • Dissolution: Charge the reaction vessel with the bromobutoxy substrate and solvent (0.1 M – 0.2 M concentration).

  • Base Activation: Add

    
     (finely ground). Note: Heterogeneous bases require vigorous stirring.
    
  • Nucleophile Addition: Add the amine/thiol.

  • Thermal Cycle: Heat to 60–80°C (reflux for MeCN). Monitor via LCMS.[2]

    • Checkpoint: If >10% starting material remains after 4 hours, spike with 10 mol% NaI (see Protocol B).

  • Workup:

    • For MeCN: Evaporate solvent directly. Redissolve residue in DCM/EtOAc and wash with water to remove salts.

    • For 2-MeTHF: Add water directly to the reaction mixture (2-MeTHF is immiscible with water). Separate phases.

Protocol B: The Finkelstein Modification (Difficult Substrates)

Best for: Sterically hindered nucleophiles or sluggish bromides. This method converts the alkyl bromide to a highly reactive alkyl iodide in situ.

Mechanistic Logic:


. In Acetone, NaBr precipitates, driving the equilibrium to the iodide (Le Chatelier's principle).[3] The iodide is a better leaving group (

is a weaker base than

).

Workflow:

  • Setup: Dissolve Substrate (1.0 equiv) in Acetone (anhydrous).

  • Catalyst: Add Sodium Iodide (NaI) (0.1 – 0.5 equiv catalytic; or 1.0 equiv stoichiometric for max rate).

  • Incubation: Stir at RT for 30 mins. Observation: White precipitate (NaBr) may form.

  • Substitution: Add Nucleophile (1.2 equiv) and Base (DIPEA or

    
    ).
    
  • Reflux: Heat to 55°C (mild reflux) for 6–12 hours.

  • QC: Monitor for the disappearance of the intermediate Alkyl-Iodide species via LCMS.

Process Decision Logic

Use the following logic flow to determine the optimal experimental setup for your specific bromobutoxy linker.

SolventSelection Start Start: Bromobutoxy Substrate SolubilityCheck Is Substrate Soluble in MeCN? Start->SolubilityCheck GreenCheck Is 'Green' Compliance Required? SolubilityCheck->GreenCheck Yes ProtocolD Protocol D: DMF/DMSO (Last Resort) SolubilityCheck->ProtocolD No (Insoluble) ReactivityCheck Is Nucleophile Weak/Hindered? GreenCheck->ReactivityCheck No (Lab Scale) ProtocolC Protocol C: 2-MeTHF or Toluene + PTC (Industrial/Green) GreenCheck->ProtocolC Yes (Strict Green) ProtocolA Protocol A: Acetonitrile + K2CO3 (Standard) ReactivityCheck->ProtocolA No (Strong Nu) ProtocolB Protocol B: Acetone + NaI (Cat.) (Finkelstein) ReactivityCheck->ProtocolB Yes (Weak Nu)

Figure 2: Decision tree for solvent and protocol selection based on solubility and reactivity constraints.

Troubleshooting & Critical Parameters

IssueRoot CauseCorrective Action
Elimination (Alkene formation) Base is too strong or Temp too high.Switch from alkoxide bases (NaOEt) to carbonate (

) or amine bases (DIPEA). Lower temp to <60°C.
Polyalkylation Primary amine nucleophile is over-reacting.Use a large excess of amine (3–5 equiv) or protect the amine (e.g., use a benzyl amine and deprotect later).
Stalled Reaction "Caged" nucleophile or leaving group re-entry.Switch to Protocol B (Finkelstein). Add 0.2 equiv NaI. Ensure solvent is anhydrous.[2]
Emulsion during Workup DMF/DMSO presence.Wash organic layer with 5% LiCl (aq) instead of pure brine. LiCl breaks DMF emulsions effectively.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Byrne, F. P., et al. (2016).[4] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4:7. Link (Source for Green Solvent ranking: 2-MeTHF vs DMF).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[5] Ber. Dtsch. Chem. Ges., 43, 1528. (Original reference for the Halide Exchange mechanism).

  • Pfizer Inc. (2008). "Green Chemistry Solvent Selection Guide." Green Chemistry, 10, 31-36.[6] Link (Industrial standard for solvent replacement).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed. Wiley. (Authoritative source for mechanism and leaving group ability).

Sources

Reagents for cyclization of quinolinone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reagent Selection for Quinolinone Cyclization

Executive Summary

The quinolinone scaffold (carbostyril) is a privileged pharmacophore found in blockbuster therapeutics ranging from antipsychotics (e.g., Aripiprazole) to respiratory drugs (e.g., Indacaterol). However, the cyclization step often represents the primary bottleneck in process chemistry due to regioselectivity issues and harsh conditions.

This guide moves beyond generic textbook lists to provide a decision-making framework for reagent selection. We categorize reagents by their mechanistic utility: Dehydrating Acids for electrophilic closure, High-Boiling Media for electrocyclic rearrangement, and Transition Metals for oxidative C-H functionalization.

Reagent Class I: Brønsted & Lewis Acid Mediators

Best for: 2-Quinolinones (Knorr Synthesis) and intramolecular Friedel-Crafts acylations.

Classically, the formation of the C2–C3 or C4–C4a bond in 2-quinolinones is driven by acid-catalyzed dehydration. The choice of acid dictates the workup difficulty and functional group tolerance.

A. Polyphosphoric Acid (PPA)[1][2][3]
  • Role: Dual solvent and catalyst.[1] Acts as a powerful dehydrating agent to force the equilibrium toward the cyclized product.

  • Mechanism: Protonation of the amide carbonyl followed by electrophilic attack on the aromatic ring (SEAr).

  • Application Note: PPA is viscous. To ensure homogeneity, it must be heated to 60–80°C before adding the substrate.

  • Limitation: High viscosity makes quenching difficult; "hot quenching" onto ice is often required but hazardous.

B. Eaton’s Reagent (7.7 wt% in Methanesulfonic Acid)
  • Role: The modern alternative to PPA.

  • Advantage: significantly lower viscosity and solubility in organic solvents. It allows for milder reaction temperatures (often 20–50°C lower than PPA) and easier aqueous workup.

  • Recommendation: Use Eaton's reagent for substrates containing acid-sensitive ether or ester linkages that might hydrolyze in hot PPA.

Reagent Class II: High-Temperature Thermal Media

Best for: 4-Quinolinones (Conrad-Limpach Synthesis).

Unlike 2-quinolinones, the 4-quinolinone isomer often requires thermodynamic control to favor the 6-membered ring over alternative 5-membered side products.

Diphenyl Ether (Dowtherm A)
  • Role: Inert heat transfer medium.

  • Criticality: The Conrad-Limpach cyclization requires temperatures

    
     to overcome the activation energy for the electrocyclic ring closure of the enamino-ester intermediate.[2]
    
  • Process Insight: The reaction is biphasic. As the ethanol byproduct forms, it flashes off; the product (4-quinolinone) is often insoluble in diphenyl ether at room temperature, allowing for purification by simple filtration.

Reagent Class III: Transition Metal Catalysts

Best for: Unfunctionalized precursors (C-H Activation) and late-stage diversification.

Modern drug discovery demands methods that avoid pre-functionalized halides. Palladium(II) catalysts enable "oxidative annulation."[3]

Pd(OAc)₂ / Oxidant Systems
  • Reagents:

    
     (Catalyst), 
    
    
    
    or
    
    
    (Oxidant).
  • Mechanism: Directed C-H activation. The amide nitrogen directs the Pd to the ortho-position, followed by alkene insertion and reductive elimination.

  • Solvent Effect: Acidic solvents (AcOH, TFA) accelerate the C-H activation step via a CMD (Concerted Metalation-Deprotonation) mechanism.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate cyclization reagent based on the target scaffold and precursor.

ReagentSelection Start Target Scaffold Q2 2-Quinolinone (Carbostyril) Start->Q2 Q4 4-Quinolinone Start->Q4 Precursor_Q2 Precursor Type? Q2->Precursor_Q2 Precursor_Q4 Precursor: Aniline + Beta-Keto Ester Q4->Precursor_Q4 BetaKeto Beta-Keto Anilide (Knorr) Precursor_Q2->BetaKeto Classic Acrylamide N-Phenyl Acrylamide (Heck/C-H) Precursor_Q2->Acrylamide Modern Reagent_PPA Reagent: PPA or Eaton's (Acid Mediated) BetaKeto->Reagent_PPA Reagent_Pd Reagent: Pd(OAc)2 + Oxidant (C-H Activation) Acrylamide->Reagent_Pd Temp_Control Temp Control (Kinetic vs Thermo) Precursor_Q4->Temp_Control LowTemp < 100°C (Schiff Base) Temp_Control->LowTemp Step 1 HighTemp > 250°C (Cyclization) LowTemp->HighTemp Step 2 Reagent_DPE Reagent: Diphenyl Ether (Thermal Shock) HighTemp->Reagent_DPE

Figure 1: Strategic selection map for quinolinone cyclization reagents based on target isomer and precursor availability.

Detailed Experimental Protocols

Protocol A: Knorr Synthesis of 4-Methyl-2-quinolinone (Using PPA)

Validation: Self-validating via precipitation upon aqueous quenching.[4]

  • Preparation: In a 50 mL round-bottom flask, charge 10 g of Polyphosphoric Acid (PPA).

  • Activation: Heat PPA to 80°C with overhead stirring. Note: Magnetic stirring often fails due to viscosity.

  • Addition: Add 2.0 g (11.3 mmol) of acetoacetanilide in small portions over 10 minutes. Ensure the internal temperature does not spike >100°C (exothermic).

  • Reaction: Stir at 100°C for 90 minutes. Monitor by TLC (EtOAc:Hexane 1:1). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Quench (Critical): Cool to 60°C. Pour the syrup slowly into 50 mL of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the product will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with water (

    
     mL) to remove phosphoric acid residues, and dry. Recrystallize from ethanol.
    
Protocol B: Conrad-Limpach Synthesis of 4-Quinolinone (Thermal)

Validation: Validated by the evolution of ethanol vapor and solidification of product.

  • Step 1 (Condensation): Mix aniline (10 mmol), ethyl acetoacetate (10 mmol), and glacial acetic acid (1 drop) in benzene or toluene. Reflux with a Dean-Stark trap until 1 eq of water is collected. Evaporate solvent to obtain the

    
    -anilinoacrylate (enamine).
    
  • Step 2 (Cyclization): In a separate flask, heat 10 mL of Diphenyl Ether to a rolling reflux (

    
    ).
    
  • Addition: Add the crude enamine (from Step 1) dropwise rapidly to the boiling solvent.

    • Why? Slow addition or low temperature favors amide formation (Knorr side-product). High temp favors the electrocyclic closure.

  • Reaction: Continue reflux for 20 minutes. Ethanol vapor will evolve rapidly.

  • Workup: Allow the mixture to cool to room temperature. The 4-quinolinone is generally insoluble in diphenyl ether and will crystallize out.

  • Purification: Dilute with 10 mL hexane (to lower viscosity), filter, and wash the cake with hexane/acetone to remove traces of diphenyl ether.

Protocol C: Pd-Catalyzed Oxidative Annulation (C-H Activation)

Validation: Validated by consumption of oxidant (color change).

  • Setup: In a pressure tube, combine N-phenylacrylamide (1.0 equiv),

    
     (5 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add 1,2-dichloroethane (DCE) or Toluene (

    
     concentration).
    
  • Reaction: Seal and heat to 110°C for 16 hours.

  • Mechanism Check: The reaction mixture will turn dark/black as

    
     reduces to 
    
    
    
    .
  • Workup: Filter through a Celite pad to remove metal residues. Wash with

    
    .[5] Concentrate and purify via flash chromatography.
    

Data Summary: Reagent Performance Comparison

Reagent SystemTarget ScaffoldMechanismTypical YieldKey Hazard
Polyphosphoric Acid (PPA) 2-QuinolinoneAcid-Catalyzed Dehydration85-95%Thermal burns; difficult stirring
Eaton's Reagent 2- or 4-QuinolinoneAcid-Catalyzed Dehydration80-90%Corrosive; moisture sensitive
Diphenyl Ether 4-QuinolinoneThermal Electrocyclic60-80%High temp (

); flash fire risk
Pd(OAc)₂ / Ag₂CO₃ 2-QuinolinoneC-H Activation70-85%Heavy metal waste; cost

References

  • Manolov, S., et al. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molecules. Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Retrieved from [Link]

  • Riveira, M. J., et al. (2013). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications. Retrieved from [Link]

  • Li, X., et al. (2014). Practical Route to 2-Quinolinones via a Pd-Catalyzed C–H Bond Activation/C–C Bond Formation/Cyclization Cascade Reaction. Organic Letters. Retrieved from [Link]

  • Zhu, L., et al. (2016). Eaton's Reagent-Catalyzed Synthesis of 4-Quinolones. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing phase transfer catalysis for 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Phase Transfer Catalysis for 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one Role: Senior Application Scientist Format: Technical Support Center (FAQs & Troubleshooting)

Subject: Synthesis of 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one

Executive Summary

This guide addresses the O-alkylation of 5-hydroxy-3,4-dihydro-1H-quinolin-2-one (5-HDQ) with 1,4-dibromobutane to synthesize 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one . This molecule is a critical intermediate for dopamine partial agonists like Brexpiprazole .[1]

The reaction utilizes Phase Transfer Catalysis (PTC) to overcome the immiscibility of reactants and suppress side reactions. This document synthesizes field data and mechanistic insights to troubleshoot yield loss, regioselectivity (O- vs. N-alkylation), and impurity profiles.

Module 1: System Design & Catalyst Selection

Q1: Why is Phase Transfer Catalysis (PTC) preferred over traditional homogenous conditions for this reaction?

A: Traditional conditions (e.g., NaH/DMF) often lead to high levels of N-alkylation and elimination byproducts due to the high basicity and temperature required. PTC offers three critical advantages here:

  • Site Selectivity: By using a solid-liquid PTC system (e.g., K₂CO₃/Acetone), we rely on the "soft" basicity of the carbonate anion, which favors the alkylation of the phenolic oxygen (pKa ~10) over the amide nitrogen (pKa ~17).

  • Suppression of Hydrolysis: The target product contains a primary alkyl bromide. In a liquid-liquid PTC system (e.g., NaOH/Water), hydroxide ions can hydrolyze this bromide to an alcohol. Solid-liquid PTC minimizes water content, protecting the alkyl bromide.

  • Process Safety: Avoids hazardous hydrides (NaH) and high-boiling solvents (DMF) that are difficult to remove.

Q2: Which catalyst should I use: TBAB, TEBA, or a Crown Ether?

A: For this specific transformation, Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Iodide (TBAI) are the industry standards.

CatalystRecommendationMechanistic Rationale
TBAB Primary Choice Excellent balance of lipophilicity and cost. The bromide counter-ion matches the leaving group, simplifying kinetics.
TBAI Optimization The iodide ion acts as a "co-catalyst" via the Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ. Use if reaction rates are sluggish (<90% conversion in 12h).
TEBA Not RecommendedThe benzyl group is less stable under basic conditions (Hofmann elimination) and less lipophilic than the butyl chains, reducing extraction efficiency into the organic phase.
18-Crown-6 Special CasesUse only if strictly anhydrous conditions are required. It is significantly more expensive and harder to remove than Quats.

Module 2: Troubleshooting & Impurity Profiling

Q3: I am observing a significant "Dimer" impurity (approx. 10-15%). How do I eliminate this?

Diagnosis: The "Dimer" is 1,4-bis((2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butane . This forms when the desired product reacts with a second molecule of the starting phenol (5-HDQ).

Corrective Action:

  • Stoichiometry Control: This is a classic competing reaction. You must use a large excess of 1,4-dibromobutane .

    • Standard: 1.5 equivalents.[2]

    • Optimized:3.0 to 5.0 equivalents .

  • Order of Addition: Do not add the dibromide to the phenol. Add the phenol (dissolved in solvent) slowly to a refluxing solution of the catalyst, base, and excess dibromide. This ensures the phenol always encounters a high concentration of the alkylating agent.

Q4: My HPLC shows ~5% N-alkylated byproduct. How do I improve O-selectivity?

Diagnosis: N-alkylation occurs when the amide nitrogen is deprotonated. This is often caused by using a base that is too strong or a solvent that is too polar/protic.

Troubleshooting Matrix:

  • Check Base: Ensure you are using anhydrous K₂CO₃ or Cs₂CO₃ . Avoid NaOH or KOH, as the hydroxide ion is strong enough to deprotonate the amide.

  • Check Solvent: Switch from high-polarity solvents (like DMF or DMSO) to moderate-polarity aprotic solvents like Acetone , Acetonitrile (ACN) , or Methyl Ethyl Ketone (MEK) . These solvents solvate the cation but leave the phenoxide anion "naked" and reactive, while being insufficient to dissociate the tighter N-K ion pair.

  • Hydration: Ensure the system is dry. Water can solvate the phenoxide, reducing its nucleophilicity and allowing the less solvated Nitrogen to compete.

Module 3: Visualizing the Process

Figure 1: Mechanistic Pathway & Selectivity

The following diagram illustrates the Solid-Liquid PTC cycle and the competition between the desired O-alkylation and the side reactions (Dimerization/N-alkylation).

PTC_Mechanism cluster_solid Solid Phase (K2CO3 Surface) cluster_organic Organic Phase (Acetone/MEK) K2CO3 K2CO3 (Solid) Deprotonation Deprotonation (Interface) K2CO3->Deprotonation Q_Phenoxide [Q+ ArO-] Ion Pair Deprotonation->Q_Phenoxide Q+ Transfer Phenol Start Material (5-HDQ) Phenol->Deprotonation Adsorption Product Product (O-Alkylated) Q_Phenoxide->Product Fast (k1) + Dibromide N_Alk Impurity: N-Alkylated Q_Phenoxide->N_Alk Trace (Solvent Dependent) Dibromide 1,4-Dibromobutane (Excess) Dimer Impurity: Dimer (Bis-alkylation) Product->Dimer Slow (k2) + Q_Phenoxide

Caption: Solid-Liquid Interfacial Mechanism. Note that k1 (Product formation) must be kept >> k2 (Dimer formation) via excess dibromide.

Module 4: Validated Experimental Protocol

Protocol ID: EXP-PTC-5HDQ-V2 Scale: 10 mmol (Optimization Scale)

Materials:
  • Substrate: 5-hydroxy-3,4-dihydro-1H-quinolin-2-one (1.63 g, 10 mmol)

  • Reagent: 1,4-Dibromobutane (6.48 g, 30 mmol, 3.0 equiv )

  • Base: Potassium Carbonate (anhydrous, finely ground) (2.76 g, 20 mmol, 2.0 equiv)

  • Catalyst: TBAB (0.16 g, 0.5 mmol, 5 mol% )

  • Solvent: Acetone (30 mL) or Acetonitrile (30 mL)

Step-by-Step Methodology:
  • Preparation:

    • Charge a 100 mL Round Bottom Flask (RBF) with 1,4-dibromobutane , K₂CO₃ , TBAB , and Solvent .

    • Critical: Initiate stirring and heat to a gentle reflux before adding the substrate. This establishes the catalytic cycle and ensures the alkylating agent is available immediately.

  • Reaction:

    • Dissolve the 5-HDQ substrate in a minimal amount of solvent (e.g., 10 mL).

    • Add the substrate solution dropwise to the refluxing mixture over 30-60 minutes .

    • Why? This keeps the instantaneous concentration of the phenoxide low relative to the dibromide, suppressing dimer formation.

    • Maintain reflux for 4–6 hours. Monitor by HPLC/TLC.

  • Workup (Emulsion Control):

    • Cool to room temperature.[3] Filter off the solid inorganic salts (KBr, residual K₂CO₃).

    • Evaporate the solvent under reduced pressure.

    • Removal of Excess Dibromide: The residue contains product + excess 1,4-dibromobutane.

      • Option A (Distillation): High vacuum distillation can remove the dibromide (b.p. ~197°C at atm, much lower at vacuum).

      • Option B (Trituration): Triturate the crude solid with Hexanes or Heptane . The dibromide is soluble in hexanes; the polar product is not. Filter to collect the purified product.

  • Data Specifications:

ParameterSpecification
Appearance Off-white to pale yellow solid
Yield 85 - 92%
Purity (HPLC) > 98.5%
Dimer Impurity < 0.5%

References

  • Process for the preparation of brexpiprazole and intermediates thereof.Google Patents (US20170320862A1).
  • Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones. Journal of Organic Chemistry. Retrieved from [Link]

  • N- versus O-alkylation: Utilizing NMR methods. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Reduce Moisture Sensitivity of Bromo-Alkoxy Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling bromo-alkoxy intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the moisture sensitivity of this important class of chemical compounds. Here, we move beyond generic advice to provide in-depth, mechanistically grounded strategies to ensure the success of your experiments. Our approach is built on the principles of scientific integrity, providing you with not just protocols, but a clear understanding of the "why" behind each recommendation.

Understanding the Challenge: The Dual-Threat of Hydrolysis in Bromo-Alkoxy Intermediates

The heightened moisture sensitivity of bromo-alkoxy intermediates stems from the presence of two reactive functional groups: an alkyl bromide and an ether (alkoxy group). While each group has its own susceptibility to hydrolysis, their proximity within the same molecule can lead to an accelerated degradation pathway.

1. The Alkyl Bromide Moiety: A Target for Nucleophilic Attack

The carbon-bromine bond is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles, including water. The mechanism of this hydrolysis can proceed via two main pathways:

  • SN2 (Bimolecular Nucleophilic Substitution): This is a single-step process where a water molecule directly attacks the carbon atom, leading to the displacement of the bromide ion. This pathway is favored for primary and less sterically hindered secondary alkyl bromides.

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process that involves the initial, slow departure of the bromide ion to form a carbocation intermediate, which is then rapidly attacked by water. This pathway is favored for tertiary, benzylic, and other resonance-stabilized alkyl bromides.[1][2][3][4]

The rate of hydrolysis is significantly influenced by the structure of the alkyl group and the stability of the potential carbocation intermediate.

2. The Alkoxy (Ether) Moiety: Generally Robust, but with a Key Vulnerability

Ethers are generally considered stable under neutral and basic conditions. However, they can be cleaved under acidic conditions.[5][6][7][8][9] The mechanism involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by a halide ion or another nucleophile. While direct hydrolysis of the ether linkage by neutral water is slow, any acidic impurities in your reaction mixture can catalyze this degradation.

3. The Synergistic Effect: Anchimeric Assistance (Neighboring Group Participation)

The most critical factor contributing to the pronounced moisture sensitivity of many bromo-alkoxy intermediates is a phenomenon known as anchimeric assistance or neighboring group participation (NGP) .[10][11][12] In this intramolecular process, the lone pair of electrons on the ether oxygen can act as an internal nucleophile, attacking the electrophilic carbon attached to the bromine. This results in the formation of a cyclic oxonium ion intermediate and the expulsion of the bromide ion. This intramolecular reaction is often kinetically more favorable than the intermolecular attack by a water molecule, leading to a significant rate enhancement of the overall hydrolysis process.[11][12] The highly reactive cyclic intermediate is then readily opened by water.

Troubleshooting Guide: A Q&A Approach to Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with bromo-alkoxy intermediates.

Question 1: My reaction yield is consistently low, and I suspect my bromo-alkoxy intermediate is degrading. How can I confirm this and what are the first steps to take?

Answer:

First, confirm that degradation is indeed the issue. Before starting your main reaction, run a small-scale control experiment where you expose your bromo-alkoxy intermediate to your reaction conditions (solvent, temperature) but without the other reagents. Monitor the reaction mixture over time using an appropriate analytical technique (TLC, LC-MS, or NMR). The appearance of new, more polar spots on a TLC plate or new peaks in your chromatogram or spectrum is a strong indicator of degradation.

Initial Troubleshooting Steps:

  • Solvent Purity is Paramount: Ensure your solvents are rigorously dried. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time.[13] It is best practice to dry your solvents using appropriate drying agents and distill them before use, or to use a solvent purification system.

  • Glassware Preparation: All glassware must be thoroughly dried to remove adsorbed water. Oven-drying overnight at >120 °C or flame-drying under vacuum are effective methods.[14][15] Allow glassware to cool to room temperature under a stream of inert gas (nitrogen or argon) before use.

  • Inert Atmosphere is Non-Negotiable: These reactions must be conducted under an inert atmosphere to exclude atmospheric moisture.[13][14][16] A well-maintained Schlenk line or a glovebox are essential.

Question 2: I am using a Grignard reagent with my bromo-alkoxy intermediate, and the reaction is not proceeding as expected. What could be the problem?

Answer:

Grignard reagents are extremely sensitive to moisture and protic sources. The primary issue is likely the quenching of your Grignard reagent by trace amounts of water, which will reduce its effective concentration and may prevent the desired reaction from occurring.

Specific Troubleshooting for Grignard Reactions:

  • Re-check Solvent and Glassware Dryness: Any moisture will preferentially react with the highly basic Grignard reagent.

  • Titrate Your Grignard Reagent: The molarity of commercial Grignard reagents can vary. It is crucial to titrate your Grignard solution before use to determine its exact concentration. This will ensure you are adding the correct stoichiometric amount.

  • Reverse Addition: Consider adding the bromo-alkoxy intermediate solution slowly to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, which can sometimes improve yields.

  • Consider the Possibility of Halogen-Metal Exchange: While less common with bromides compared to iodides, there is a possibility of halogen-metal exchange between your bromo-alkoxy intermediate and the Grignard reagent, leading to undesired side products. Analyze your crude reaction mixture carefully for such byproducts.

Question 3: I am performing a reaction in a protic solvent and observing significant decomposition of my bromo-alkoxy intermediate. Are there any alternative solvents I can use?

Answer:

Protic solvents (like alcohols and water) should generally be avoided with bromo-alkoxy intermediates due to their ability to act as nucleophiles and promote hydrolysis.

Solvent Selection Strategies:

  • Aprotic Solvents are Preferred: Use dry, aprotic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), toluene, or acetonitrile.

  • Solvent Polarity: The choice of aprotic solvent polarity can sometimes influence the reaction rate and selectivity. For SN2-type reactions, polar aprotic solvents like acetonitrile or DMF can be beneficial, but they must be rigorously dried. For reactions involving highly reactive organometallics, less polar ethers like THF or diethyl ether are standard.

  • Test Solvent Compatibility: Before running your full-scale reaction, perform a small-scale test to ensure your bromo-alkoxy intermediate is stable in the chosen solvent under the reaction conditions.

Question 4: Can I use a drying agent directly in my reaction mixture to scavenge any residual moisture?

Answer:

Adding a drying agent directly to the reaction mixture is generally not recommended for several reasons:

  • Interference with Reagents: The drying agent could react with your starting materials, reagents, or the desired product.

  • Catalysis of Side Reactions: The surface of the drying agent can sometimes catalyze unwanted side reactions.

  • Difficult Removal: Removing the fine powder of a drying agent from a reaction mixture can be challenging and may lead to product loss during filtration.

The better approach is to ensure all components are dry before they are added to the reaction vessel. If you suspect water is being generated as a byproduct of your reaction, you can consider adding activated molecular sieves (3Å or 4Å) to a side-arm of the reaction flask, separated from the main reaction mixture by a glass wool plug. This can help to sequester water as it is formed.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store my bromo-alkoxy intermediate?

A1: Store it in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a desiccator. For long-term storage, flushing the container with an inert gas before sealing is recommended. If the compound is a low-melting solid or an oil, storing it in a refrigerator or freezer can also help to slow down decomposition, but ensure the container is well-sealed to prevent condensation upon removal.

Q2: How can I minimize moisture contamination when adding a solid bromo-alkoxy intermediate to my reaction?

A2: If you are using a Schlenk line, you can use a solid addition tube or a flask with a side-arm. Add the solid to this apparatus, attach it to the Schlenk line, and evacuate and backfill with inert gas several times before adding it to the main reaction flask under a positive pressure of inert gas. If using a glovebox, this is the ideal environment for weighing and adding moisture-sensitive solids.

Q3: My bromo-alkoxy intermediate has a chiral center. Will hydrolysis affect the stereochemistry?

A3: It depends on the mechanism.

  • If hydrolysis proceeds via an SN2 mechanism, you will observe inversion of configuration at the chiral center.

  • If hydrolysis proceeds via an SN1 mechanism, you will likely get a racemic mixture (both inversion and retention of configuration) due to the formation of a planar carbocation intermediate.

  • If neighboring group participation is involved, it typically proceeds with overall retention of configuration due to a double SN2-like process (intramolecular attack followed by intermolecular attack).

Q4: Are there any protecting group strategies I can use to temporarily mask the alkoxy group and reduce moisture sensitivity?

A4: While protecting the alkoxy group is possible, it adds extra steps to your synthesis (protection and deprotection). Common protecting groups for alcohols (from which ethers are derived) include silyl ethers (e.g., TBDMS) or other acetals.[12][17][18] However, the conditions required to remove these protecting groups might be harsh and could affect other parts of your molecule. A more direct approach is to rigorously exclude moisture from your reaction.

Q5: Can Lewis acids be used to intentionally cleave the ether bond in a bromo-alkoxy intermediate?

A5: Yes, strong Lewis acids like boron tribromide (BBr₃) are commonly used to cleave ethers.[11][18][19][20][21] This is a useful synthetic transformation if you wish to convert the alkoxy group to a hydroxyl group. However, be aware that these conditions are harsh and will likely also affect the alkyl bromide functionality.

Data Presentation

Table 1: Common Drying Agents for Organic Solvents

Drying AgentSolvents Commonly DriedIncompatible WithComments
Anhydrous Magnesium Sulfate (MgSO₄) Diethyl ether, THF, ethyl acetate, dichloromethane-Fast and efficient, but can be slightly acidic.
Anhydrous Sodium Sulfate (Na₂SO₄) Most organic solvents-Neutral, but slower and has a lower capacity than MgSO₄.
Anhydrous Calcium Chloride (CaCl₂) Hydrocarbons, alkyl halides, ethersAlcohols, amines, ketones, esters (can form complexes)Inexpensive, but can co-crystalize with some solvents.
Molecular Sieves (3Å or 4Å) Most organic solvents-Very efficient for achieving very low water content. Must be activated by heating before use.
Calcium Hydride (CaH₂) Ethers, hydrocarbons, alkanesProtic solvents, esters, carbonyl compoundsHighly reactive, reacts with water to produce H₂ gas. Use with caution.

Experimental Protocols

Protocol 1: Drying an Aprotic Solvent (e.g., THF) with Sodium/Benzophenone

!DANGER! This procedure involves metallic sodium, which is highly reactive with water. Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Pre-drying: Add approximately 10 g of calcium hydride (CaH₂) to 1 L of THF in a suitable flask and stir overnight.

  • Setup: Assemble a distillation apparatus in a fume hood. The distillation flask should be equipped with a magnetic stir bar.

  • Transfer of Solvent: Carefully decant the pre-dried THF into the distillation flask, leaving the CaH₂ behind.

  • Addition of Sodium and Benzophenone: To the THF, add small pieces of metallic sodium (approx. 2-3 g) and a small amount of benzophenone (approx. 0.2 g) as an indicator.

  • Reflux: Heat the mixture to reflux with stirring. The solution will turn blue or purple when the solvent is dry, indicating the formation of the benzophenone ketyl radical. If the color fades, it indicates the presence of water, and more sodium should be added carefully.

  • Distillation: Once a persistent blue or purple color is obtained, distill the THF directly into a receiving flask under an inert atmosphere. The receiving flask should contain a small amount of activated molecular sieves to maintain dryness.

  • Storage: Store the freshly distilled THF under an inert atmosphere over activated molecular sieves.

Protocol 2: Setting up a Reaction Under Inert Atmosphere Using a Schlenk Line

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel, etc.) is thoroughly oven-dried or flame-dried.

  • Assembly: Assemble the glassware while still warm and connect it to the Schlenk line via flexible tubing.

  • Evacuate and Backfill: Close the stopcock to the inert gas inlet and open the stopcock to the vacuum line to evacuate the glassware. Once a good vacuum is achieved, close the stopcock to the vacuum and slowly open the stopcock to the inert gas (nitrogen or argon) to backfill the apparatus. Repeat this "evacuate-backfill" cycle at least three times to ensure all air and moisture are removed.

  • Positive Pressure: Maintain a slight positive pressure of inert gas throughout the experiment. This can be monitored with an oil bubbler attached to the exhaust of the Schlenk line.

  • Reagent Addition: Add dry solvents and liquid reagents via a gas-tight syringe through a rubber septum. Add dry solids using a solid addition tube or by quickly removing a stopper under a strong counter-flow of inert gas.

  • Running the Reaction: Once all reagents are added, the reaction can be heated or cooled as required while maintaining the inert atmosphere.

Visualizations

Hydrolysis Mechanism via Neighboring Group Participation

hydrolysis_ngp A Bromo-alkoxy Intermediate B Cyclic Oxonium Ion Intermediate + Br⁻ A->B  Intramolecular Sₙ2 (Rate-determining) C Hydroxy-alkoxy Product + H⁺ B->C  H₂O (Nucleophile) workflow start Start prep_glassware Dry Glassware (Oven/Flame-dry) start->prep_glassware prep_solvent Dry & Distill Solvent start->prep_solvent setup Assemble Apparatus under Inert Gas prep_glassware->setup prep_solvent->setup reagents Prepare & Dry Reagents setup->reagents reaction Run Reaction under Inert Atmosphere reagents->reaction workup Aqueous Workup (Quench Reaction) reaction->workup purification Purification (Chromatography, etc.) workup->purification end End purification->end

Caption: General workflow for handling moisture-sensitive bromo-alkoxy intermediates.

References

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Retrieved from [Link]

  • Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. (2009, October 15). Retrieved from [Link]

  • Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3. (2016, November 21). PubMed. Retrieved from [Link]

  • Intramolecular Haloetherification and Transannular Hydroxycyclization of Alkenes. A Synthetic Methodology to Obtain Polycyclic Ethers and Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic chemistry 17: Anchimeric assistance, epoxide transformations. (2015, March 11). CureFFI.org. Retrieved from [Link]

  • Neighbouring Group Participation: Concepts & Examples Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved from [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Ether cleavage. (n.d.). In Wikipedia. Retrieved from [Link]

  • The SN1 Reaction Mechanism. (2025, July 3). Master Organic Chemistry. Retrieved from [Link]

  • 3.2: Neighboring Group Participation. (2023, August 1). Chemistry LibreTexts. Retrieved from [Link]

  • The SN1 Reaction of Alkyl Halides with Water. (2024, November 14). Chemistry Steps. Retrieved from [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2024, June 3). PMC. Retrieved from [Link]

  • Neighbouring group participation. (n.d.). In Wikipedia. Retrieved from [Link]

  • What is anchimeric assistance? (2018, February 19). Quora. Retrieved from [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • HYDROLYSIS. (n.d.). Retrieved from [Link]

  • What is the mechanism for catalytic cleavage of ethers by Lewis Acid's? (2014, December 7). Sciencemadness Discussion Board. Retrieved from [Link]

  • How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism? (2015, April 28). Chemistry Stack Exchange. Retrieved from [Link]

  • Chemoenzymatic intermolecular haloether synthesis. (2021, December 18). TU Delft Research Portal. Retrieved from [Link]

  • L. LEWIS ACID CATALYSIS. (n.d.). Retrieved from [Link]

  • Ambient Water Quality Criteria for Haloethers. (n.d.). EPA. Retrieved from [Link]

  • Halogenated ethers in freshwater and marine water. (n.d.). Water Quality Australia. Retrieved from [Link]

  • Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved from [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Water Sensitive Reactions. (n.d.). Utah Tech University. Retrieved from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). (n.d.). Retrieved from [Link]

  • Neighbouring group participation in bicyclic systems. (2015, May 2). Pure. Retrieved from [Link]

  • The Neighbouring Group Mechanisms. (n.d.). Dalal Institute. Retrieved from [Link]

  • Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. (n.d.). Mugberia Gangadhar Mahavidyalaya. Retrieved from [Link]

  • Recent Developments in Intramolecular Cyclization Reactions via Carbon-heteroatom (CX) Bond Formation. (n.d.). Bentham Science Publisher. Retrieved from [Link]

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Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern of Bromobutoxy Quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a critical alkylating intermediate used in the synthesis of atypical antipsychotics, including Aripiprazole and Brexpiprazole.[1] Its structural core consists of a dihydroquinolinone scaffold linked to a reactive alkyl bromide tail.

For drug development professionals, the precise identification of this compound is paramount due to its classification as a potential genotoxic impurity (PGI) (alkyl halide) and its tendency to hydrolyze into non-toxic byproducts.

This guide delineates the specific Mass Spectrometry (MS) fragmentation signatures that distinguish the bromobutoxy derivative from its chloro-analogs and hydrolysis products. The diagnostic "Gold Standard" is the 1:1 isotopic doublet at m/z 298/300 coupled with a characteristic ether cleavage yielding the m/z 164 quinolinone core .

Chemical Context & Structural Logic[2][3]

The molecule comprises two distinct domains affecting its ionization and fragmentation:

  • The Quinolinone Head (Stable): A 3,4-dihydroquinolin-2(1H)-one moiety. This amide-containing bicycle is electronically stable and serves as the charge-retaining "anchor" in positive electrospray ionization (ESI+).

  • The Bromobutoxy Tail (Labile): A 4-carbon alkyl chain terminated by a bromine atom. This is the reactive site for nucleophilic substitution (SN2) during drug synthesis but is the primary site of fragmentation in MS/MS.

Comparative Analogs

To validate the identity of the bromobutoxy compound, it must be compared against its common process impurities:

CompoundRoleFormulaMonoisotopic MassKey Feature
Bromobutoxy Quinolinone Target Intermediate C₁₃H₁₆BrNO₂297.04 1:1 Isotope Ratio (Br)
Chlorobutoxy QuinolinoneSide-Reaction ImpurityC₁₃H₁₆ClNO₂253.093:1 Isotope Ratio (Cl)
Hydroxybutoxy QuinolinoneHydrolysis DegradantC₁₃H₁₇NO₃235.12No Isotope Pattern
7-Hydroxy-QuinolinoneCleavage ProductC₉H₉NO₂163.06Base Fragment Core

Mass Spectrometry Fragmentation Profile

MS1: The Isotopic Fingerprint

In ESI+ mode, the protonated molecular ion


 is observed. The presence of bromine (

and

) creates a definitive spectral signature that validates the presence of the alkyl halide tail.[2]
  • Observation: Two peaks of nearly equal intensity separated by 2 Da.[3]

  • m/z Values: 298.0 (

    
    ) and 300.0 (
    
    
    
    ).
  • Diagnostic Value: If this 1:1 ratio is absent (e.g., a single peak at 236 or a 3:1 pattern at 254/256), the sample is the hydroxy metabolite or chloro-impurity, respectively.

MS2: Fragmentation Pathways (ESI-CID)

Upon collision-induced dissociation (CID), the energy is dissipated primarily through the cleavage of the ether linkage or the loss of the halogen.

Primary Pathway: Ether Cleavage (Diagnostic)

The most abundant product ion arises from the cleavage of the


 bond. The charge is retained on the nitrogen-containing quinolinone ring due to the basicity of the amide/aniline-like system.
  • Precursor: m/z 298.0 / 300.0

  • Transition: Heterolytic cleavage of the ether oxygen-carbon bond.

  • Product Ion: m/z 164.1 (Protonated 7-hydroxy-3,4-dihydroquinolin-2(1H)-one).

  • Neutral Loss: Bromobutene or Bromobutane radical (134 Da).

Secondary Pathway: Hydrogen Halide Loss

A less intense but confirmatory pathway involves the elimination of HBr, often followed by cyclization of the butoxy chain.

  • Precursor: m/z 298.0 / 300.0

  • Transition: Neutral loss of HBr (80/82 Da).

  • Product Ion: m/z 218.1 (Likely a dihydrofuro-quinolinone derivative formed by internal cyclization).

Mechanistic Visualization

The following diagram illustrates the fragmentation logic, distinguishing the target intermediate from its impurities.

G Precursor Target: Bromobutoxy Quinolinone [M+H]+ m/z 298 / 300 (1:1 Isotope Ratio) Fragment_Core Core Fragment Ion 7-hydroxy-3,4-dihydroquinolinone [M+H]+ m/z 164 Precursor->Fragment_Core Ether Cleavage (Neutral Loss: C4H8Br) Fragment_Cyclic Cyclized Fragment Loss of HBr [M+H]+ m/z 218 Precursor->Fragment_Cyclic Loss of HBr (-80/82 Da) Impurity_Cl Impurity: Chlorobutoxy Analog [M+H]+ m/z 254 / 256 (3:1 Isotope Ratio) Impurity_Cl->Fragment_Core Ether Cleavage (Neutral Loss: C4H8Cl) Impurity_OH Degradant: Hydroxybutoxy Analog [M+H]+ m/z 236 (No Isotope Pattern) Impurity_OH->Fragment_Core Ether Cleavage (Neutral Loss: C4H9O)

Caption: Comparative fragmentation pathways showing the convergence of all analogs to the common quinolinone core (m/z 164), highlighting the precursor mass as the primary discriminator.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results for Quality Control (QC) or impurity profiling, use the following self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (50:50) with 0.1% Formic Acid.[4]

  • Rationale: Acidification ensures pre-formation of the

    
     ion, maximizing sensitivity in ESI+.
    
LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Elution Order: Hydroxy-analog (Polar, Early)

    
     Chloro-analog 
    
    
    
    Bromo-analog (Non-polar, Late).
MS Parameters (Triple Quadrupole / Q-TOF)
  • Source: Electrospray Ionization (ESI), Positive Mode.[4]

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Targeted: 25 eV (Optimal for ether cleavage to m/z 164).

  • Scan Mode:

    • Full Scan (MS1): 100–500 m/z (To verify isotope patterns).

    • Product Ion Scan (MS2): Precursor 298.0 (Set isolation width to 1.0 Da to isolate

      
      ).
      

Decision Matrix for Impurity Identification

Use this logic gate to interpret your spectral data:

Observation (MS1)Observation (MS2 Base Peak)Conclusion
Doublet 298/300 (1:1) 164 Confirmed: Bromobutoxy Quinolinone
Doublet 254/256 (3:1)164Impurity: Chlorobutoxy Quinolinone
Singlet 236164Degradant: Hydroxybutoxy Quinolinone
Singlet 448285Product: Aripiprazole (Coupled Product)

References

  • LGC Standards. (2025). 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone Reference Material. Retrieved from

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Signatures. Retrieved from

  • Reddy, G. V. R., et al. (2010).[5][6] Identification of Degradation Products in Aripiprazole Tablets by LC-QToF Mass Spectrometry. European Journal of Chemistry. Retrieved from

  • Santa Cruz Biotechnology. (2025). 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one Product Data. Retrieved from

  • Sigma-Aldrich. (2025). 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone Analytical Standard. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one Content Type: Technical Safety & Logistics Guide[1]

Executive Safety Summary

Compound Identity: 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one (CAS: 63309-35-3) Primary Application: Key intermediate in the synthesis of atypical antipsychotics (e.g., Brexpiprazole). Critical Hazard Class: Alkylating Agent / Genotoxic Impurity. Immediate Directive: Treat as a high-potency mutagen. The presence of the 4-bromobutoxy side chain renders this molecule highly electrophilic, capable of alkylating DNA and proteins. Standard laboratory PPE is insufficient; enhanced barrier protection is required.

Hazard Identification & Mechanistic Risk

Expertise & Experience Pillar

To handle this compound safely, one must understand why it is dangerous. It is not merely a "harmful chemical"; it is a designed electrophile.

  • Structure-Activity Relationship (SAR): The molecule consists of a dihydroquinolinone core (generally biologically active) attached to a 4-bromobutyl chain.

  • The Alkylation Mechanism: The terminal bromine is a good leaving group. Upon contact with biological tissue, the carbon attached to the bromine becomes susceptible to nucleophilic attack by DNA bases (specifically the N7 position of guanine).

  • Consequence: This reaction results in DNA adduct formation, leading to potential mutations or cytotoxicity. Unlike simple acids or bases, the damage is not immediate "burning" but cellular and genetic modification.

Risk Logic Diagram

(Visualization of the hazard pathway)

HazardLogic cluster_0 Chemical Structure cluster_1 Biological Interaction cluster_2 Outcome Chem 5-(4-Bromobutoxy)-... Funct Alkyl Bromide Tail (Electrophile) Chem->Funct Contains DNA Cellular DNA (Nucleophile) Funct->DNA Attacks Adduct DNA Alkylation (Adduct Formation) DNA->Adduct Reacts to form Mut Genotoxicity / Mutagenicity Adduct->Mut Results in

Figure 1: Mechanistic pathway of alkylating agent toxicity.

Personal Protective Equipment (PPE) Matrix

Trustworthiness Pillar: Self-Validating Protocols

Do not rely on single-layer protection. The following matrix is designed to create redundancy. If one barrier fails, the second must hold.[2]

PPE CategoryRequirementTechnical Rationale
Respiratory P100 / HEPA Filter (Minimum)The compound is a solid powder. Inhalation of dust allows direct access to the bloodstream and systemic alkylation. Use a certified Fume Hood. If weighing outside a hood, a PAPR (Powered Air Purifying Respirator) is mandatory.
Hand Protection Double Gloving Protocol Inner Layer: 4 mil Nitrile (Inspection White).Outer Layer: 5-8 mil Nitrile (High Contrast Color) or Laminate (Silver Shield) for solutions.Reason: Alkyl bromides can permeate thin nitrile over time. Double gloving provides a breakthrough indicator and sacrificial layer.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient for powders that can become airborne. Goggles seal the eyes from dust; the shield protects the face from accidental solution splashes during synthesis.
Body Tyvek® Lab Coat / Coverall Cotton lab coats absorb chemicals and hold them against the skin. Non-woven polyethylene (Tyvek) repels dust and liquids, preventing dermal absorption.
Operational Workflow: Step-by-Step Handling

Autonomy Pillar: Designed for the Specific Compound

This workflow assumes the user is performing a synthesis reaction (e.g., N-alkylation) or preparing a standard solution.

Phase 1: Preparation & Weighing
  • Engineering Control: Activate the chemical fume hood. Ensure face velocity is between 80-100 fpm.

  • Static Control: Alkyl bromide powders can be static-prone. Use an anti-static gun or ionizer bar inside the hood to prevent powder dispersal ("flying") during spatula transfer.

  • Weighing:

    • Place the balance inside the hood.

    • Tare a pre-labeled vial.

    • Transfer the solid using a disposable spatula.

    • Critical Step: Wipe the threads of the stock bottle and the receiving vial with a Kimwipe dampened in methanol before closing. This prevents grinding the alkylating agent between the cap and bottle, which can disperse fine dust.

Phase 2: Solubilization & Transfer
  • Solvent Choice: The compound is soluble in Chloroform and Methanol.

  • Dissolution: Add solvent immediately after weighing to suppress dust hazard. Once in solution, the risk shifts from inhalation to splash/permeation.

  • Transfer: Use positive-displacement pipettes or glass syringes. Avoid needles if possible to prevent injection injuries (which would deliver a genotoxin directly into the tissue).

Phase 3: Decontamination of Workspace
  • Neutralization: Prepare a solution of 10% Sodium Thiosulfate and 1% Sodium Hydroxide .

  • Wipe Down: Apply this solution to the balance, spatula, and work surface. Thiosulfate acts as a "scavenger" nucleophile, reacting with any stray alkyl bromide to form a harmless salt, effectively neutralizing the genotoxic potential.

  • Final Clean: Follow with water and ethanol.

Operational Logic Diagram

Workflow start Start: Solid Handling hood Engage Fume Hood (Check Velocity) start->hood static Apply Anti-Static Control hood->static weigh Weigh into Pre-tared Vial static->weigh wipe Wipe Threads (MeOH Dampened) weigh->wipe solv Add Solvent (Suppress Dust) wipe->solv decon Decon Surface (Thiosulfate) solv->decon

Figure 2: Safe handling workflow for solid alkylating agents.

Emergency Response & Disposal
Spill Response (Solid)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full Tyvek suit and respiratory protection.

  • Isolate: Cover the spill with a damp absorbent pad (dampened with Thiosulfate solution if available) to prevent dust generation.

  • Collect: Scoop up the pad and waste into a wide-mouth jar. Label as "Hazardous Waste - Genotoxic."

Exposure First Aid
  • Skin: Wash immediately with soap and water for 15 minutes. Do not use ethanol or solvents (this increases skin permeability).

  • Eyes: Flush for 15 minutes.[3] Seek medical attention immediately.

  • Ingestion: Do not induce vomiting.

Disposal Streams
  • Solid Waste: Segregate into "Cytotoxic/Genotoxic" solid waste bins. Incineration is the only acceptable disposal method to ensure thermal destruction of the alkyl chain.

  • Liquid Waste: Halogenated Organic Waste. Do not mix with acids.

References
  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. Available at: [Link]

  • European Medicines Agency (EMA). Assessment Report: Rxulti (Brexpiprazole). (Discusses synthesis intermediates and genotoxic impurity control). Available at: [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one
Reactant of Route 2
Reactant of Route 2
5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.